molecular formula C12H11N3O3 B3070359 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid CAS No. 1002651-89-9

3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B3070359
CAS No.: 1002651-89-9
M. Wt: 245.23 g/mol
InChI Key: CGFLTCVMZJDNKM-UHFFFAOYSA-N
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Description

“3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .


Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These compounds are usually confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including those related to 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, have been synthesized and characterized, with studies focusing on their crystal structures and theoretical physical and chemical properties. This research is crucial for understanding the molecular structure and potential applications of these compounds in various fields (Titi et al., 2020).

Molecular Interactions and Drug Design

  • In silico studies on pyrazole-based drug molecules, including derivatives of this compound, have revealed their activities and interaction behaviors, particularly in the context of antimicrobial activities. Such studies are instrumental in the design and development of new drug candidates (Shubhangi et al., 2019).

Corrosion Inhibition

  • Pyrazole derivatives, which include compounds structurally related to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant in industrial settings where corrosion resistance is essential (Herrag et al., 2007).

Anti-Inflammatory and Analgesic Activities

  • Research on thiadiazole pyrazolene anthranilic acid derivatives, which are structurally related to this compound, has shown promising anti-inflammatory and analgesic activities. This suggests potential therapeutic applications of these compounds (Deepak Kumar, 2022).

Properties

IUPAC Name

3-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(7-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFLTCVMZJDNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198399
Record name 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-89-9
Record name 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methyl-1H-pyrazole-3-amido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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